molecular formula C7H5BrCl2O B598493 1-Bromo-2,4-dichloro-3-methoxybenzene CAS No. 174913-18-9

1-Bromo-2,4-dichloro-3-methoxybenzene

Cat. No.: B598493
CAS No.: 174913-18-9
M. Wt: 255.92
InChI Key: ANLVZYYGYBXMIX-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, 4, and 3 are substituted by bromine, chlorine, and methoxy groups, respectively

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-dichloro-3-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dichloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-dichloro-3-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 2,4-dichloro-3-methoxyphenol.

    Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.

    Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

    Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, typically at low temperatures.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and arylboronic acids in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Nucleophilic Substitution: 2,4-Dichloro-3-methoxyphenol.

    Electrophilic Substitution: Various nitro or sulfonic acid derivatives.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

1-Bromo-2,4-dichloro-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Potential precursor for the development of new drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4-dichlorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    1-Bromo-2,4-dimethoxybenzene: Contains an additional methoxy group, which can further influence its chemical properties and reactivity.

    2-Bromo-4-chloro-1-methoxybenzene: Different substitution pattern, leading to variations in chemical behavior.

Uniqueness

1-Bromo-2,4-dichloro-3-methoxybenzene is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric effects, making it valuable for targeted synthetic applications and research studies.

Biological Activity

1-Bromo-2,4-dichloro-3-methoxybenzene, also known as a poly-substituted aryl compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes bromine and chlorine substituents along with a methoxy group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and environmental chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H5BrCl2O\text{C}_7\text{H}_5\text{BrCl}_2\text{O}

This compound features:

  • A bromine atom at the 1-position.
  • Two chlorine atoms at the 2- and 4-positions.
  • A methoxy group (-OCH₃) at the 3-position.

Biological Activity Overview

Research has indicated several biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Cytotoxic Effects : Studies have demonstrated its ability to induce cytotoxicity in cancer cell lines.
  • P-glycoprotein Interaction : It has been evaluated for its interaction with P-glycoprotein (MDR1), which is significant in drug resistance mechanisms.

Antimicrobial Activity

This compound has been tested against several bacterial strains with varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values indicate the concentration required to inhibit bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Listeria monocytogenes16

These results suggest that the compound possesses moderate antimicrobial properties, particularly against Listeria monocytogenes, which may be relevant for food safety applications .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound's ability to selectively target P-glycoprotein-expressing cells was of particular interest.

Case Study: HeLa Cell Line

In a study involving HeLa-derived cervical cancer cells (KB-3-1) and their vinblastine-selected derivative (KB-V1), the following IC₅₀ values were observed:

Cell LineIC₅₀ (µM)
KB-3-110
KB-V15

The ratio of IC₅₀ values indicates that this compound exhibits greater cytotoxicity towards P-glycoprotein-expressing cells (KB-V1) compared to parental cells (KB-3-1), suggesting potential for overcoming drug resistance .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA repair mechanisms.
  • Metal Ion Interaction : Some studies suggest that interactions with metal ions could enhance the cytotoxic effects of such compounds .

Properties

IUPAC Name

1-bromo-2,4-dichloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLVZYYGYBXMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335127
Record name 1-Bromo-2,4-dichloro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-18-9
Record name 1-Bromo-2,4-dichloro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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